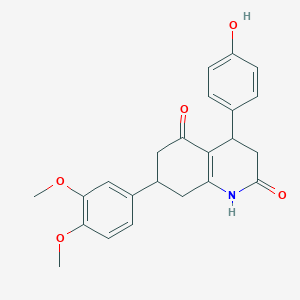![molecular formula C12H14N2O6 B5525764 methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5525764.png)
methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate is a chemical compound that has been studied for various applications in the field of organic chemistry, including the synthesis of azo dyes and dithiocarbamate. Its molecular structure, synthesis, and properties have been explored to understand its potential applications and behavior in chemical reactions.
Synthesis Analysis
The compound is synthesized through a variety of methods, including the reduction of Schiff bases and multi-component reactions. For instance, the Schiff bases reduction route has been employed for synthesizing related compounds with complex molecular structures, highlighting the versatility of this synthetic approach (Ajibade & Andrew, 2021).
Molecular Structure Analysis
Molecular structure investigations often utilize spectroscopic and crystallographic techniques. Studies have reported on the molecular conformations, stabilized by secondary intermolecular interactions and hydrogen bonding, of similar compounds. These analyses provide deep insights into the stability and reactivity of the molecular structure (Vanasundari et al., 2018).
Chemical Reactions and Properties
Methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate undergoes various chemical reactions, demonstrating its reactivity and utility in organic synthesis. For example, the Diels-Alder reactions with ethylenic dienophiles under high pressure conditions showcase the compound's reactivity and potential for further chemical modifications (Ibata et al., 1986).
Applications De Recherche Scientifique
Toward Nitroxide-Mediated Photopolymerization
This study introduced a new alkoxyamine bearing a chromophore group, aiming to explore its potential in photoinitiated polymerization processes. The compound showed significant activity under UV irradiation, generating alkyl and nitroxide radicals. This suggests its utility in developing more efficient photopolymerization methods, potentially impacting materials science and engineering applications (Guillaneuf et al., 2010).
Ruthenium Catalyzed Reduction of Nitroarenes
This research explored the catalytic reduction of nitroarenes to aminoarenes using formic acid and a ruthenium catalyst. The study's findings contribute to the understanding of nitroarene reduction, a key reaction in the synthesis of various aromatic compounds, highlighting the compound's role in facilitating these transformations (Watanabe et al., 1984).
Synthesis of [11C]HG-10-102-01 for Parkinson's Disease Imaging
This research centered on the synthesis of a new potential PET agent for imaging LRRK2 enzyme activity in Parkinson's disease. The use of methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate in the synthesis process underscores its importance in developing diagnostic tools for neurological diseases (Wang et al., 2017).
Facile Preparation and Characterization of Unsymmetrical Bis-Aryl-α, β-Unsaturated Ketone Derivatives
This study detailed the synthesis and characterization of various curcuminoid derivatives, exploring their potential in materials science and organic chemistry. The research highlights the versatility of methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate in synthesizing compounds with diverse functional applications (Khalid et al., 2020).
Propriétés
IUPAC Name |
methyl 4-(2-methoxy-5-nitroanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-19-10-4-3-8(14(17)18)7-9(10)13-11(15)5-6-12(16)20-2/h3-4,7H,5-6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDPDZYOLBAGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-methoxy-5-nitroanilino)-4-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5525682.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5525691.png)

![2-(4-methoxyphenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5525704.png)
![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5525719.png)

![8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525732.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5525739.png)
![4-methoxybenzaldehyde O-[(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5525749.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5525759.png)
![5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5525772.png)
![N-(2,5-dimethoxyphenyl)-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5525773.png)
![3-({[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5525780.png)